molecular formula C12H8ClNO B1274251 2-Chloro-5-benzoylpyridine CAS No. 79567-66-1

2-Chloro-5-benzoylpyridine

Cat. No. B1274251
Key on ui cas rn: 79567-66-1
M. Wt: 217.65 g/mol
InChI Key: VYBSRFYWXHOQFR-UHFFFAOYSA-N
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Patent
US06358971B1

Procedure details

Aluminum chloride (100 g, 0.730 mol) was suspended in 200 ml benzene under N2. A solution of 6-chloronicotinoyl chloride (53 g, 0.30 mol) in 100 ml benzene was added to the rapidly stirring suspension then refluxed overnight. The reaction was cooled to RT, 1 L EtOAc was added, and the pH was adjusted to 8.5 with 5N NaOH. Aluminum salts precipitated and were filtered away. The filtrate was washed with H2O, dried over Na2SO4, and concentrated in vacuo. The resulting tan solid was recrystallized from 3:2 Et2O:hexanes yielding 54.6 g (83%) of product as tan crystals. EA, MS(FD).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
53 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[Cl:5][C:6]1[CH:14]=[CH:13][C:9]([C:10](Cl)=[O:11])=[CH:8][N:7]=1.CCO[C:18]([CH3:20])=O.[OH-].[Na+]>C1C=CC=CC=1>[Cl:5][C:6]1[CH:14]=[CH:13][C:9]([C:10](=[O:11])[C:20]2[CH:18]=[CH:14][CH:13]=[CH:9][CH:8]=2)=[CH:8][N:7]=1 |f:0.1.2.3,6.7|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
Quantity
53 g
Type
reactant
Smiles
ClC1=NC=C(C(=O)Cl)C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
1 L
Type
reactant
Smiles
CCOC(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
rapidly stirring suspension
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Aluminum salts precipitated
FILTRATION
Type
FILTRATION
Details
were filtered away
WASH
Type
WASH
Details
The filtrate was washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting tan solid was recrystallized from 3:2 Et2O

Outcomes

Product
Name
Type
Smiles
ClC1=NC=C(C=C1)C(C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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